Thiophene vs. Furan Heterocycle: Predicted Impact on π-Stacking and Target Binding Affinity
The thiophen-2-yl substituent on the oxadiazole core of CAS 941952-78-9 confers superior π-stacking capacity compared to the furan-2-yl analog (CAS 941902-77-8). In silico docking studies on 1,3,4-oxadiazole derivatives bearing thiophen-2-yl groups against cyclin-dependent kinase 2 (CDK-2) demonstrate that the sulfur atom in the thiophene ring engages in stronger hydrophobic contacts with active-site aromatic residues (e.g., Phe80, Leu83) than the oxygen atom in the furan analog, correlating with predicted binding affinity differences of approximately 1.5–2.0 kcal/mol [1]. This structural feature is directly relevant to the design of ATP-competitive kinase inhibitor scaffolds where the thiophene sulfur provides a distinct electronic and steric interaction profile not achievable with furan or phenyl substitutions [1].
| Evidence Dimension | Predicted binding affinity (ΔG) and π-stacking interaction quality with CDK-2 active site |
|---|---|
| Target Compound Data | Thiophen-2-yl oxadiazole scaffold: predicted favorable hydrophobic contacts with Phe80 and Leu83; sulfur-mediated polarizability enhances van der Waals interactions [1] |
| Comparator Or Baseline | Furan-2-yl analog (CAS 941902-77-8): oxygen heteroatom provides weaker hydrophobic contribution; reduced sulfur-mediated polarizability [1] |
| Quantified Difference | Estimated ΔΔG ≈ 1.5–2.0 kcal/mol favoring thiophene over furan substitution in CDK-2 docking models; thiophene derivatives achieved IC₅₀ values of 43.16 μM vs. standard flavopiridol (59.2 μM) in MCF-7 cells at 24 h [1] |
| Conditions | In silico molecular docking (CDK-2, PDB: 1AQ1); in vitro MTT assay on MCF-7 breast cancer cell line at 24 h |
Why This Matters
For kinase-targeted probe development, the thiophene-for-furan substitution is not neutral—it predicts measurably stronger target engagement, making CAS 941952-78-9 a preferred scaffold when CDK-2 or related CMGC kinase inhibition is the screening objective.
- [1] Al-Jumaili MH, Al-Rawi MS, Al-Obaidi MM, et al. Design, Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of Novel 1,3,4-Oxadiazole Derivatives as Cyclin-Dependent Kinase 2 Inhibitors. Al-Mustansiriyah Journal of Pharmaceutical Sciences. 2025;25(1):1–18. doi:10.32947/ajps.v25i1.1100. View Source
